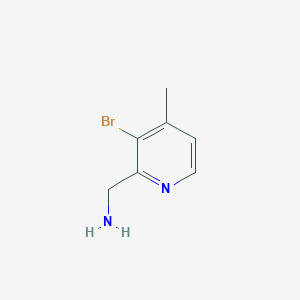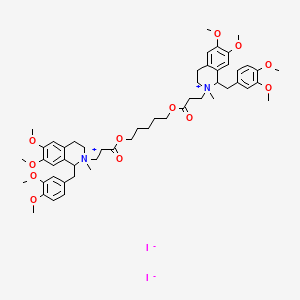
18-Nonadecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Nonadecynoic acid is a long-chain fatty acid with the molecular formula C19H34O2 It is characterized by the presence of a triple bond between the 18th and 19th carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 18-Nonadecynoic acid can be synthesized through various methods. One common approach involves the use of 1,8-nonadiyne as a starting material. The synthesis typically involves a two-step process:
Step 1: The starting material, 1,8-nonadiyne, undergoes a reaction with a suitable reagent to introduce the carboxylic acid group.
Step 2: The intermediate product is then subjected to further reactions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 18-Nonadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The triple bond allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated fatty acids are the primary products.
Substitution: Various substituted fatty acids depending on the reagents used.
Scientific Research Applications
18-Nonadecynoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in biological systems and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antifungal and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 18-Nonadecynoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their properties and functions. Additionally, its acetylenic bond allows it to participate in unique chemical reactions that can modulate biological activities. The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its ability to interact with cellular components .
Comparison with Similar Compounds
18-Nonadecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Nonadecanoic acid: A saturated fatty acid with no double or triple bonds.
2,6-Nonadecadiynoic acid: Contains two triple bonds at different positions.
Uniqueness: 18-Nonadecynoic acid is unique due to its single triple bond, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for specific interactions that are not possible with its saturated or unsaturated counterparts .
Properties
Molecular Formula |
C19H34O2 |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
nonadec-18-ynoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h1H,3-18H2,(H,20,21) |
InChI Key |
KZVSOXSKIQOJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


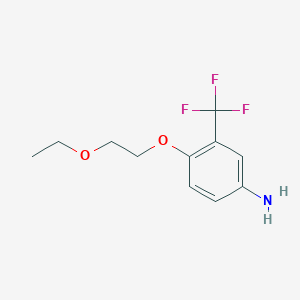
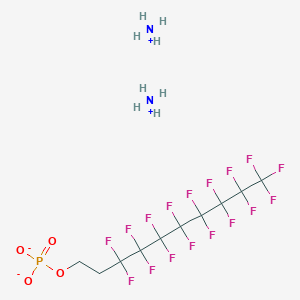
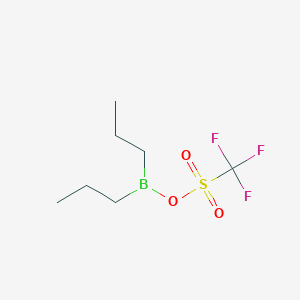
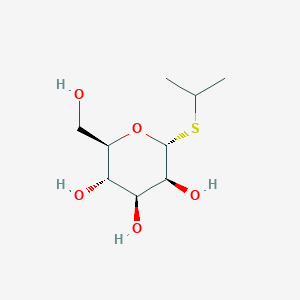
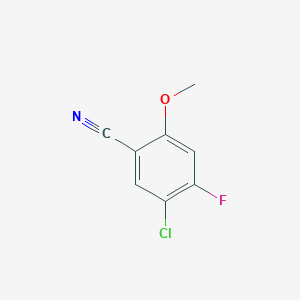
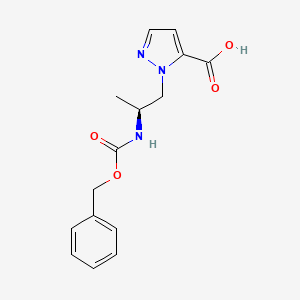
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)


![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)


